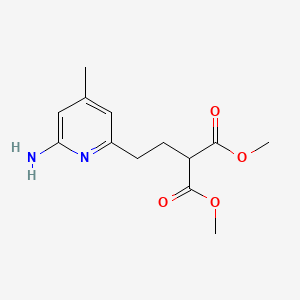
Dimethyl (2-(6-amino-4-methyl-2-pyridinyl)ethyl)malonate
Cat. No. B8289687
M. Wt: 266.29 g/mol
InChI Key: JDFKHRFNTMYPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05972975
Procedure details


A mixture of dimethyl (2-(6-amino-4-methyl-2-pyridinyl)ethyl)malonate (34 mg, 0.13 mmol) in 2.0 mL of 2.0 N hydrochloric acid was refluxed for 8 h. After cooling to room temperature, the reaction was extracted with 2×15 mL of dichloromethane and the aqueous phase was concentrated in vacuo to give 17 mg (58% yield) of 4-(6-amino-4-methyl-2-pyridinyl)butanoic acid hydrochloride.
Quantity
34 mg
Type
reactant
Reaction Step One


Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH:10](C(OC)=O)[C:11]([O:13]C)=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1.[ClH:20]>>[ClH:20].[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC(=N1)CCC(C(=O)OC)C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 8 h
|
|
Duration
|
8 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction was extracted with 2×15 mL of dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the aqueous phase was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1=CC(=CC(=N1)CCCC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 mg | |
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
